(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Overview
Description
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a chiral compound that is not directly discussed in the provided papers. However, similar compounds such as (R)-2-chloro-1-(m-chlorophenyl)ethanol and 1-(3-chlorophenyl)-2-(4-hydroxyphenyl)-1-methyl-2(2-pyridine)ethanol have been studied for their pharmaceutical relevance, particularly as intermediates in the synthesis of beta 3-adrenergic receptor agonists and hypocholesteremic agents, respectively .
Synthesis Analysis
The synthesis of related chiral alcohols has been achieved through biocatalytic methods. For instance, (R)-2-chloro-1-(m-chlorophenyl)ethanol was prepared with a high enantiomeric excess (ee) of 99% using Lipozyme TL IM-catalyzed resolution of the corresponding racemate . Similarly, the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to (R)-2-chloro-1-(3-chlorophenyl)ethanol was catalyzed by resting cells of Candida ontarioensis, resulting in a product with 99.9% ee and 99.0% yield . These methods highlight the potential for efficient and enantioselective synthesis of chiral alcohols, which could be applicable to the synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
Molecular Structure Analysis
The molecular structure of chiral alcohols like (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is characterized by the presence of a chiral center, which is responsible for their optical activity. The high enantiomeric excess achieved in the synthesis of similar compounds suggests that the stereochemistry of these molecules is well-defined and can be selectively produced .
Chemical Reactions Analysis
The chemical reactions involving chiral alcohols typically aim to preserve or enhance their enantiopurity, as this is crucial for their pharmaceutical activity. The biocatalytic methods used in the synthesis of related compounds demonstrate that enzymatic reactions can be highly selective, producing chiral alcohols with minimal by-products .
Physical and Chemical Properties Analysis
While the physical and chemical properties of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol are not explicitly provided in the papers, the properties of similar chiral alcohols can be inferred. These compounds are likely to have moderate molecular weights, defined melting and boiling points, and specific optical rotation values corresponding to their chiral nature. Their solubility in organic solvents and water would depend on the substituents present on the phenyl ring .
Scientific Research Applications
Enantiomerically Pure Synthesis
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is vital in the enantiomerically pure synthesis of pharmaceutical compounds. An example includes its use as a key intermediate in the preparation of PF-2341066, a potent inhibitor of c-Met/ALK in clinical development. A biotransformation-mediated synthesis has been developed for manufacturing this compound in enantiomerically pure form (Martínez et al., 2010).
Chiral Recognition Studies
The compound also plays a role in chiral recognition studies. The molecular diastereomeric complexes involving this compound and various alcohols have been investigated, highlighting the significance of specific intermolecular interactions in chiral discrimination processes (Ciavardini et al., 2013).
Conformational Landscape Investigation
Studies have also been conducted on the conformational landscape of 1-(fluorophenyl)ethanols, including (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. These investigations focus on the effects of ring fluorine atoms on the compounds' conformational properties, contributing to a deeper understanding of molecular structures (Speranza et al., 2009).
Biocatalysis in Pharmaceutical Synthesis
The compound is also significant in the field of biocatalysis, particularly in the synthesis of crizotinib, a treatment for non-small cell lung cancer. A study demonstrates the use of mutant alcohol dehydrogenase from Lactobacillus kefir for the industrial green production of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate of crizotinib (Zong et al., 2019).
X-Ray Crystallography Applications
X-ray crystallography studies involving analogs of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol have been conducted to understand molecular structures and intermolecular interactions, contributing to the field of structural chemistry (Percino et al., 2008).
Safety And Hazards
Future Directions
As a pharmaceutical intermediate, the future directions for “®-1-(2,6-dichloro-3-fluorophenyl)ethanol” are likely to be driven by the development of new pharmaceuticals that require this compound in their synthesis. Its use in the synthesis of the anti-tumor drug Crizotinib suggests potential applications in cancer treatment .
properties
IUPAC Name |
(1R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYKRSASYNDGH-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463001 | |
Record name | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
CAS RN |
330156-50-8 | |
Record name | (αR)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330156-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10463001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2,6-Dichloro-3-fluoro-alpha-methylbenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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